6-Amino-1-(4-methylphenyl)-2-sulfanylidenepyrimidin-4-one
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Overview
Description
6-Amino-1-(4-methylphenyl)-2-sulfanylidenepyrimidin-4-one is a heterocyclic compound that belongs to the pyrimidine family Pyrimidine derivatives are known for their broad spectrum of biological and pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-1-(4-methylphenyl)-2-sulfanylidenepyrimidin-4-one typically involves the reaction of 6-amino-1,3-dimethyluracil with substituted benzaldehydes. The reaction conditions often include the use of a catalytic amount of acetic acid under microwave irradiation . This method yields the desired pyrimidine derivative efficiently.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
6-Amino-1-(4-methylphenyl)-2-sulfanylidenepyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanylidenepyrimidinone to its corresponding sulfide.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding sulfides.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
6-Amino-1-(4-methylphenyl)-2-sulfanylidenepyrimidin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antimalarial activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 6-Amino-1-(4-methylphenyl)-2-sulfanylidenepyrimidin-4-one involves its interaction with biological targets. The compound exhibits high electrophilic nature, which allows it to bind effectively within the active sites of proteins. Molecular docking studies have shown that it has a high affinity for binding to antibacterial and antimalarial proteins, leading to its biological activity .
Comparison with Similar Compounds
Similar Compounds
6-Amino-1,3-dimethyluracil: A precursor in the synthesis of 6-Amino-1-(4-methylphenyl)-2-sulfanylidenepyrimidin-4-one.
6-Amino-1,3-dialkyl-pyrimidine-2,4(1H,3H)-dione: Another pyrimidine derivative with similar chemical properties.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of the sulfanylidenepyrimidinone moiety. This structural feature contributes to its distinct chemical reactivity and biological activity, setting it apart from other pyrimidine derivatives.
Properties
IUPAC Name |
6-amino-1-(4-methylphenyl)-2-sulfanylidenepyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3OS/c1-7-2-4-8(5-3-7)14-9(12)6-10(15)13-11(14)16/h2-6H,12H2,1H3,(H,13,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNXXIEDYUAGZKV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CC(=O)NC2=S)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30356300 |
Source
|
Record name | AR-434/42595448 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30356300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
180028-90-4 |
Source
|
Record name | AR-434/42595448 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30356300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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